6-Bromo-1-methylnaphthalene

Descripción general

Descripción

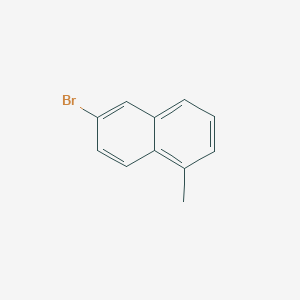

6-Bromo-1-methylnaphthalene is an organic compound with the chemical formula C11H9Br It is a brominated derivative of naphthalene, characterized by a bromine atom attached to the sixth position and a methyl group attached to the first position of the naphthalene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 6-Bromo-1-methylnaphthalene can be synthesized through several methods. One common synthetic route involves the bromination of 1-methylnaphthalene. The reaction typically uses bromine or a bromine-containing reagent in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions often include a solvent like carbon tetrachloride or chloroform, and the process is carried out under controlled temperature to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a

Actividad Biológica

6-Bromo-1-methylnaphthalene is a brominated aromatic compound with the molecular formula and a molecular weight of 221.09 g/mol. It is primarily utilized in organic synthesis and has garnered interest due to its potential biological activities, particularly in pharmacology and toxicology.

- CAS Number : 86456-68-0

- Molecular Structure : The compound features a naphthalene backbone with a bromine atom and a methyl group attached, influencing its reactivity and interaction with biological systems.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of brominated naphthalene derivatives, including this compound. Research indicates that such compounds can exhibit significant activity against various microbial pathogens. For instance, naphthoquinones, structurally related to this compound, have shown effectiveness against bacteria and fungi by disrupting cellular processes and inhibiting growth .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. In vitro studies reveal that brominated naphthalene derivatives can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. A notable case study demonstrated that these compounds could significantly reduce cell viability in breast cancer cell lines, suggesting their potential as chemotherapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications to the naphthalene structure, such as varying the position of bromination or introducing additional functional groups, can enhance its pharmacological properties. For example, compounds with different substituents have been shown to exhibit varying levels of selectivity towards specific biological targets, which is essential for minimizing side effects in therapeutic applications .

Toxicological Considerations

While exploring the biological activity of this compound, it is also vital to consider its toxicity profile. Studies utilizing quantitative structure-activity relationship (QSAR) models indicate potential respiratory sensitization associated with exposure to brominated compounds . Furthermore, investigations into the environmental impact of such compounds reveal concerns regarding their persistence and bioaccumulation in ecosystems.

Research Findings Summary

Case Study 1: Antimicrobial Efficacy

A study published in Chemical Biology explored the antimicrobial efficacy of various brominated naphthalenes, including this compound. The results indicated that these compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli, highlighting their potential as alternatives to conventional antibiotics .

Case Study 2: Cancer Cell Lines

In another significant study, researchers evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The compound demonstrated a dose-dependent reduction in cell viability, with mechanisms involving oxidative stress pathways being implicated .

Propiedades

IUPAC Name |

6-bromo-1-methylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Br/c1-8-3-2-4-9-7-10(12)5-6-11(8)9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQOWKZZSGRVPTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40489779 | |

| Record name | 6-Bromo-1-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40489779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86456-68-0 | |

| Record name | 6-Bromo-1-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40489779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.